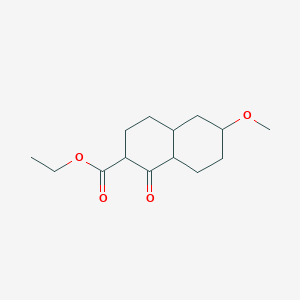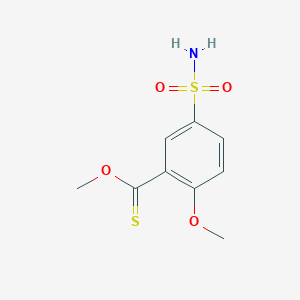![molecular formula C19H22Br2N2O B14642543 1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine CAS No. 53500-60-0](/img/structure/B14642543.png)
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine is a synthetic organic compound that belongs to the class of piperazines This compound is characterized by the presence of a benzyloxy group and two bromine atoms attached to a phenyl ring, which is further connected to a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-benzyloxybenzyl alcohol, undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Formation of the Intermediate: The dibrominated product is then reacted with a suitable base to form the corresponding benzyloxy intermediate.
Piperazine Ring Formation: The intermediate is then subjected to nucleophilic substitution with 4-methylpiperazine under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atoms on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical studies to understand the interactions of piperazine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and bromine substituents on the phenyl ring play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The piperazine ring may facilitate the compound’s ability to cross biological membranes and reach its site of action.
Vergleich Mit ähnlichen Verbindungen
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine can be compared with other similar compounds, such as:
1-benzyl-4-methylpiperazine: Lacks the benzyloxy and bromine substituents, resulting in different chemical and biological properties.
1-(3-chlorophenyl)piperazine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and pharmacological effects.
1-(3-trifluoromethylphenyl)piperazine: Features a trifluoromethyl group, which significantly alters its electronic properties and interactions with biological targets.
Eigenschaften
CAS-Nummer |
53500-60-0 |
|---|---|
Molekularformel |
C19H22Br2N2O |
Molekulargewicht |
454.2 g/mol |
IUPAC-Name |
1-[(3,5-dibromo-2-phenylmethoxyphenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C19H22Br2N2O/c1-22-7-9-23(10-8-22)13-16-11-17(20)12-18(21)19(16)24-14-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13-14H2,1H3 |
InChI-Schlüssel |
MLKCKKFGQABBIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)Br)Br)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



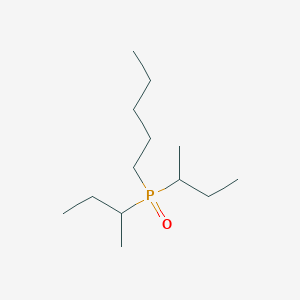
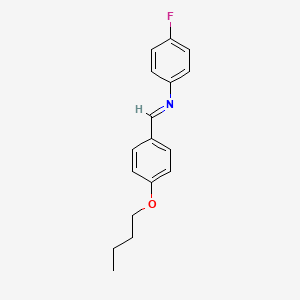

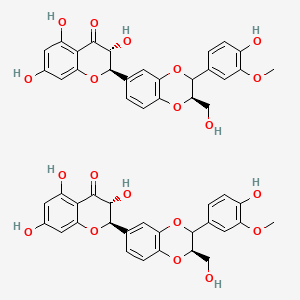

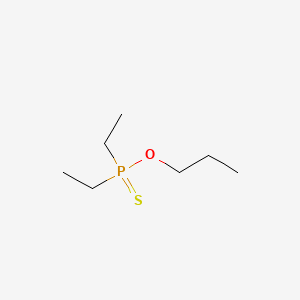


![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
